N-benzyl-2-(phenylamino)thiazole-4-carboxamide
Description
N-benzyl-2-(phenylamino)thiazole-4-carboxamide is a thiazole-based carboxamide derivative characterized by a benzyl group at the N-position of the carboxamide and a phenylamino substituent at the 2-position of the thiazole ring.
Thiazole derivatives are widely studied for their biological activities, including kinase inhibition and anticancer properties.
Properties
IUPAC Name |
2-anilino-N-benzyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-16(18-11-13-7-3-1-4-8-13)15-12-22-17(20-15)19-14-9-5-2-6-10-14/h1-10,12H,11H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABUQNWBIBESLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CSC(=N2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(phenylamino)thiazole-4-carboxamide typically involves the Hantzsch thiazole synthesis. This method includes the condensation of α-halo ketones with thiourea or thioamides in the presence of a base. The reaction conditions often require heating and the use of solvents like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Hantzsch synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent recovery and recycling are also crucial for cost-effective production.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-2-(phenylamino)thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and phenylamino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
The thiazole ring is known for its antimicrobial properties, and derivatives like N-benzyl-2-(phenylamino)thiazole-4-carboxamide have shown promising results against various bacterial and fungal strains.
Key Findings:
- Compounds containing the thiazole moiety exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
- A study indicated that derivatives with halogen substitutions had enhanced antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Efficacy of Thiazole Derivatives
| Compound | Target Organism | Inhibition (%) | MIC (µg/mL) |
|---|---|---|---|
| 1 | S. aureus | 81% | 20 |
| 2 | Bacillus subtilis | 91% | 28 |
| 3 | E. coli | 58% | 24 |
| 4 | Candida albicans | 66% | 32 |
Anticancer Potential
This compound has been evaluated for its anticancer properties across various cancer cell lines. The compound's structural features contribute to its ability to induce apoptosis in cancer cells.
Key Findings:
- In vitro studies have shown that compounds similar to this compound exhibit selective cytotoxicity against human glioblastoma and melanoma cell lines, with IC50 values indicating significant potency .
- The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole ring enhance anticancer activity .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| A | U251 (Glioblastoma) | 23.30 ± 0.35 | High |
| B | WM793 (Melanoma) | >1000 | Moderate |
| C | MCF7 (Breast Cancer) | 15.00 ± 1.50 | High |
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of thiazole derivatives, particularly in the context of neurodegenerative diseases.
Key Findings:
- Compounds derived from the thiazole scaffold have been shown to inhibit monoamine oxidase, an enzyme linked to neurodegeneration, suggesting potential therapeutic benefits for conditions like depression .
- The dual-action mechanism of certain derivatives indicates their ability to target multiple pathways involved in neuroprotection .
Table 3: Neuroprotective Activity of Thiazole Derivatives
| Compound | Target Enzyme | Inhibition (%) |
|---|---|---|
| D | Monoamine Oxidase A | 75% |
| E | Cholinesterase | 68% |
Case Studies
- Antimicrobial Study : A series of thiazole derivatives were synthesized and tested against a panel of microbial strains. The results demonstrated that specific substitutions on the phenyl ring significantly enhanced antibacterial activity, particularly against resistant strains .
- Anticancer Research : In a study evaluating the efficacy of this compound against various cancer cell lines, it was found that the compound induced apoptosis through mitochondrial pathways, supporting its potential as a therapeutic agent in oncology .
- Neuroprotective Evaluation : A recent exploration into the neuroprotective effects of thiazole derivatives revealed promising results in reducing oxidative stress markers in neuronal cells, indicating their potential utility in treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of N-benzyl-2-(phenylamino)thiazole-4-carboxamide involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, altering their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The compound’s structure allows it to interact with DNA, potentially causing DNA damage and inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The 2-position of the thiazole ring is a critical site for modulation. The 4-carboxamide N-benzyl group in the target compound contrasts with the 5-carboxamide N-(2-methoxybenzyl) group in ’s compound, which introduces steric bulk and polar methoxy functionality .
EDCI/DIPEA-mediated couplings () are common for carboxamide formation, suggesting scalable synthesis for the target compound .
Physicochemical Properties:
- Solubility and LogP: Thiazovivin (logP ~2.1 inferred from molecular weight) likely has moderate lipophilicity, favoring cell membrane permeability. In contrast, the methoxybenzyl derivative () may exhibit higher solubility due to polar groups .
Tautomerism and Spectral Analysis
- Compounds in exist in thione tautomeric forms, confirmed by IR absence of S-H bands (~2500–2600 cm⁻¹) and presence of C=S vibrations (1247–1255 cm⁻¹) .
Biological Activity
N-benzyl-2-(phenylamino)thiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides an overview of its biological activity, supported by research findings, structure-activity relationship (SAR) analyses, and case studies.
Overview of Biological Activities
The thiazole moiety is known for its broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This compound has been investigated for its potential in these areas.
Anticancer Activity
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thiazole can induce apoptosis through the modulation of the Bcl-2 family proteins, leading to increased levels of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic factors like Bcl-2 .
- In Vitro Studies : In a study assessing the antiproliferative activity against human cancer cell lines (A549, HeLa, HT29), compounds similar to this compound demonstrated significant growth inhibition. The IC50 values varied depending on the specific substituents on the thiazole ring, with some derivatives showing IC50 values as low as 2.01 µM against HT29 cells .
- Structure-Activity Relationship (SAR) : SAR studies indicate that electron-withdrawing groups on the benzene ring enhance anticancer activity. For example, compounds with chloro or bromo substituents showed improved potency compared to those with electron-donating groups .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 5.00 | Apoptosis induction via Bcl-2 modulation |
| Compound B | HeLa | 3.50 | Cell cycle arrest at G0/G1 phase |
| This compound | HT29 | 2.01 | Induction of apoptosis through caspase activation |
Antimicrobial Activity
- Antibacterial Effects : The compound has shown promising antibacterial activity against various strains, comparable to standard antibiotics like norfloxacin . The presence of specific functional groups significantly influences this activity.
- Mechanism of Action : The antimicrobial effects are often attributed to the ability of thiazole derivatives to disrupt bacterial cell wall synthesis and inhibit protein synthesis .
- Case Studies : In a study involving several thiazole derivatives, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at low concentrations .
Research Findings
Recent investigations have focused on optimizing the biological activity of thiazole derivatives through chemical modifications:
- Substituent Variations : Modifications at the 4-position of the carboxamide group have resulted in enhanced potency against cancer cell lines and improved selectivity for tumor cells over normal cells .
- In Vivo Studies : Animal models have demonstrated that certain derivatives can significantly reduce tumor growth without exhibiting substantial toxicity towards normal tissues, highlighting their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-benzyl-2-(phenylamino)thiazole-4-carboxamide, and how is structural confirmation performed?
- Methodological Answer : The compound can be synthesized via coupling reactions using ethyl 2-aminothiazole-4-carboxylate derivatives with substituted benzylamines. Key steps include:
- Ester hydrolysis : Conversion of ethyl esters to carboxylic acids under alkaline conditions (e.g., NaOH in ethanol-water) .
- Amide coupling : Use of coupling agents like EDCI/HOBt or DCC with amines (e.g., benzylamine derivatives) in DCM or DMF .
- Purification : Column chromatography or preparative TLC (e.g., n-hexane/ethyl acetate mixtures) .
- Structural Confirmation :
- ¹H/¹³C NMR : To verify substituent positions and stereochemistry (e.g., δ 7.14 ppm for aromatic protons in trimethoxybenzamide groups) .
- ESI-MS : For molecular ion confirmation (e.g., m/z 450.2 [M+H]⁺) .
- HPLC : Purity assessment (>95% by reverse-phase C18 columns) .
Q. What analytical techniques are critical for confirming purity and structural integrity?
- HPLC : Essential for quantifying purity, especially when testing for unreacted starting materials or byproducts (e.g., 98–99% purity achieved via gradient elution) .
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., singlet at δ 3.80 ppm for methoxy groups), while ¹³C NMR confirms carbonyl and aromatic carbons .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, particularly for isomers or analogs .
Q. What preliminary biological screening assays are recommended for this compound?
- Cytotoxicity Assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells) .
- Antimicrobial Testing : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Fluorescence-based assays for targets like p97 or kinases, with IC₅₀ comparisons to known inhibitors .
Advanced Research Questions
Q. How can synthesis yields be optimized for this compound derivatives?
- Key Factors :
- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) improve coupling efficiency vs. non-polar solvents .
- Catalyst Stoichiometry : EDCI/HOBt (1.2–1.5 eq) minimizes side reactions like racemization .
- Temperature Control : Reflux conditions (e.g., 80°C in acetonitrile) enhance cyclization rates for thiazole ring formation .
Q. How to resolve contradictions in reported biological activities of thiazole-4-carboxamides?
- Approaches :
- Standardized Assay Conditions : Use identical cell lines, incubation times, and controls (e.g., doxorubicin as a positive control in cytotoxicity studies) .
- Stereochemical Analysis : Chiral HPLC or X-ray crystallography to confirm if activity differences stem from enantiomeric impurities .
- Metabolite Profiling : LC-MS to identify degradation products that may alter activity in vitro vs. in vivo .
Q. What strategies are effective for designing analogs with improved anticancer activity?
- SAR-Driven Modifications :
- Benzyl Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance lipophilicity and target binding .
- Thiazole Core Modifications : Replace the 4-carboxamide with thiocarboxamide to improve metabolic stability .
- In Silico Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with p97 ATPase or tubulin .
- In Vivo Validation : Pharmacokinetic profiling (e.g., plasma half-life in murine models) to prioritize lead compounds .
Q. How to analyze conflicting data on enzymatic inhibition mechanisms?
- Methodological Framework :
- Kinetic Studies : Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Thermal Shift Assays : Monitor protein denaturation to confirm direct target engagement .
- Mutagenesis : Engineer p97 or kinase active-site mutations to validate binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
